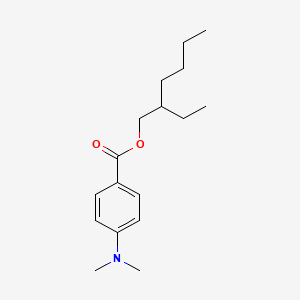

2-Ethylhexyl 4-(dimethylamino)benzoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethylhexyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWZRNAHINYAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029320 | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | Padimate O | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

325 °C | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 g/cu cm at 25 °C | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, mobile liquid, Colorless liquid | |

CAS No. |

21245-02-3 | |

| Record name | 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate o [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PADIMATE O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z11006CMUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Reactions of 2 Ethylhexyl 4 Dimethylamino Benzoate

Established Synthetic Pathways for 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087)

The primary and most well-established industrial method for the synthesis of 2-Ethylhexyl 4-(dimethylamino)benzoate, also known as Padimate O, is the Fischer-Speier esterification. This process involves the reaction of 4-(dimethylamino)benzoic acid with 2-ethylhexanol in the presence of an acid catalyst.

The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester by removing the water produced during the reaction. Common acid catalysts employed include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid. The choice of catalyst and reaction conditions can influence the reaction rate and the purity of the final product.

Advanced Synthetic Approaches and Innovations

In the pursuit of more efficient and environmentally benign synthetic methods, researchers are exploring advanced approaches for the production of this compound. These innovations aim to reduce reaction times, minimize waste, and utilize milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. For the synthesis of esters, microwave heating can significantly reduce the time required for esterification compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the principles of microwave-assisted organic synthesis (MAOS) are applicable to this reaction, potentially offering a greener and more time-efficient alternative.

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts in esterification reactions represents a significant advancement in green chemistry. Lipase-catalyzed synthesis offers high selectivity, milder reaction conditions (lower temperature and pressure), and reduced formation of byproducts compared to traditional acid-catalyzed methods. The mechanism involves the formation of an acyl-enzyme intermediate. nih.govnih.gov Lipases can be used in various forms, including immobilized on solid supports, which facilitates their recovery and reuse. The application of lipase (B570770) catalysis for the synthesis of this compound is a promising area for developing more sustainable manufacturing processes.

Characterization of Synthesis Byproducts and Impurities

The purity of this compound is crucial for its application. Byproducts and impurities can arise from the starting materials or from side reactions during the synthesis.

Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 4-(dimethylamino)benzoic acid and 2-ethylhexanol in the final product. The levels of these unreacted starting materials are typically controlled through optimization of reaction conditions and purification processes.

Side-Reactions in Esterification: While Fischer esterification is a relatively clean reaction, side reactions can occur, particularly at high temperatures. These may include dehydration of the alcohol (2-ethylhexanol) to form alkenes or ethers.

Impurities from Starting Materials: The purity of the starting materials is critical. Impurities present in the 4-(dimethylamino)benzoic acid or 2-ethylhexanol can be carried through to the final product.

A patent for a two-step synthesis of 2-Ethylhexyl p-dimethylaminobenzoate claims that the synthetic route does not have obvious byproducts. google.com However, a comprehensive analysis of potential trace impurities is essential for quality control.

Chemical Reactivity and Transformation Studies of this compound

Understanding the chemical reactivity of this compound is essential, particularly its behavior upon exposure to light, given its primary application as a UV filter.

Photochemical Transformations and Photodegradation Pathways

This compound is known to undergo photochemical transformations upon absorption of UV radiation. These transformations can lead to the formation of various degradation products.

Direct photolysis is a key process in the transformation of this compound in the presence of sunlight. researchgate.net Upon absorbing UV radiation, the molecule is promoted to an excited state. The subsequent decay of this excited state can lead to the cleavage of chemical bonds and the formation of new products. For the related compound, p-aminobenzoic acid (PABA), studies have shown that UVB and UVC irradiation can lead to the loss of an amino hydrogen atom, forming a PABA radical. mdpi.comresearchgate.net This radical mechanism could be a potential pathway for the photodegradation of its derivatives like this compound.

Several studies have focused on identifying the transformation products (TPs) of this compound formed during photolysis. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a common analytical technique used for this purpose.

Research has shown that upon exposure to UVA and UVB radiation, this compound degrades to form multiple TPs. researchgate.net The primary degradation pathways identified involve dealkylation and hydroxylation/oxidation processes. researchgate.net

Dealkylation: This process involves the loss of one or both methyl groups from the dimethylamino moiety. This results in the formation of 2-ethylhexyl 4-(methylamino)benzoate (B8343159) and subsequently 2-ethylhexyl 4-aminobenzoate.

Hydroxylation and Oxidation: Hydroxylation of the aromatic ring and oxidation of the alkyl chain are also observed degradation pathways.

One study identified five TPs upon exposure to UVB radiation and four TPs under UVA radiation. researchgate.net Another study reported the formation of four main photoproducts when exposed to sunlight. union.edu

| Transformation Product | Proposed Formation Pathway | Analytical Method | Reference |

|---|---|---|---|

| 2-Ethylhexyl 4-(methylamino)benzoate | Dealkylation (loss of one methyl group) | HPLC-HRMS | researchgate.net |

| 2-Ethylhexyl 4-aminobenzoate | Dealkylation (loss of both methyl groups) | HPLC-HRMS | researchgate.net |

| Hydroxylated derivatives | Hydroxylation of the aromatic ring | HPLC-HRMS | researchgate.net |

| Oxidized derivatives | Oxidation of the 2-ethylhexyl chain | HPLC-HRMS | researchgate.net |

Influence of UV Radiation (UVA, UVB) on Photodegradation

The photodegradation of this compound (also known as OD-PABA) is significantly influenced by ultraviolet (UV) radiation, with direct photolysis being a primary route for its transformation. researchgate.netnih.gov Exposure to both UVA and UVB radiation leads to the breakdown of the parent compound and the formation of several transformation products (TPs). researchgate.netnih.gov

Research has shown a difference in the number of TPs generated depending on the type of UV radiation. When exposed to UVB radiation, five transformation products have been detected, whereas exposure to UVA radiation resulted in the detection of four TPs. researchgate.netnih.gov The main degradation pathways observed under both UVA and UVB irradiation involve dealkylation, where methyl groups are lost from the dimethylamino moiety, and hydroxylation/oxidation processes. researchgate.netnih.gov

The primary transformation products identified through these processes include compounds resulting from the loss of one or both methyl groups. researchgate.net This photo-induced demethylation can occur readily even without the addition of other oxidizing agents. nih.gov

Role of Environmental Factors in Photochemical Fate (e.g., surface waters)

In aquatic environments, particularly in sunlit surface waters, direct photolysis is anticipated to be the principal mechanism for the attenuation of this compound. researchgate.netnih.gov The rapid nature of this process explains why the compound is often not detected in the natural environment, as it undergoes swift transformation. researchgate.net

The photochemical fate of the compound in surface waters is influenced by the matrix components. Factors such as dissolved organic matter, chlorides, or nitrates can react with the UV filter. bibliotekanauki.pl The presence of these substances can lead to indirect phototransformation pathways, complementing direct photolysis. For instance, studies simulating indirect phototransformation using TiO2-based heterogeneous photocatalysis resulted in the formation of nine additional TPs not seen in direct photolysis alone. researchgate.netnih.gov Many of these were identified as secondary TPs, resulting from the further breakdown of the primary products formed during direct photolysis, suggesting they may also appear as later-stage intermediates in natural aquatic systems. researchgate.netnih.gov

Formaldehyde (B43269) Formation during Demethylation Processes

A significant consequence of the degradation of this compound is the formation of formaldehyde through demethylation of the amino group. researchgate.netresearchgate.net This process can be initiated by various factors, including UV light and the presence of oxidizing agents like sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H2O2). nih.govresearchgate.netnih.gov

The mechanism of demethylation can be either radical or ionic. researchgate.netresearchgate.net In irradiated systems, the reaction is likely radical in nature. researchgate.netresearchgate.netnih.gov Thermodynamic calculations support this, indicating that the abstraction of a hydrogen atom from the N(CH3)2 group is more probable than from the 2-ethylhexyl portion of the molecule, making the dimethylamino group more susceptible to oxidation. researchgate.netresearchgate.netnih.gov In non-irradiated systems containing NaOCl, the demethylation is proposed to proceed via an ionic mechanism, initiated by an electrophilic attack of hypochlorous acid (HOCl) on the amino nitrogen atom. nih.govresearchgate.netresearchgate.netnih.gov

Studies have quantified formaldehyde production under different conditions, with the highest concentration observed in a reaction mixture containing the parent compound, hydrogen peroxide, and UV radiation (ODPABA/H2O2/UV). researchgate.netresearchgate.netnih.gov Even in the absence of external oxidizing agents, photo-induced demethylation under UV radiation alone results in formaldehyde formation. nih.gov

Degradation under Oxidizing Conditions

The degradation of this compound is accelerated in the presence of various oxidizing agents commonly used in water and wastewater treatment. icm.edu.plresearchgate.net Advanced Oxidation Processes (AOPs) employing agents like sodium hypochlorite, hydrogen peroxide, and ozone, particularly when combined with UV radiation, have been shown to be effective in breaking down the compound. researchgate.netjeeng.net

Influence of Sodium Hypochlorite and UV Radiation

The combination of sodium hypochlorite (NaOCl) and UV radiation is a highly effective method for degrading this compound. icm.edu.plresearchgate.net This system demonstrates the fastest degradation rate compared to other oxidative treatments. jeeng.net In one study, the half-life for the compound's decomposition was observed after 60 minutes, and approximately 90% of the initial amount was degraded after 180 minutes of treatment. jeeng.net The degradation process in the presence of NaOCl and UV is likely induced by the radical attack of reactive chlorine and oxygen species such as ·OH, Cl·, ·OCl, and others. nih.gov However, this effective degradation comes with the significant consequence of forming a large number of halogenated by-products. researchgate.netjeeng.net

Effects of Hydrogen Peroxide and Ozone

Hydrogen peroxide (H2O2) and ozone (O3), when combined with UV radiation, also facilitate the degradation of this compound, although at a slower rate than the NaOCl/UV system. researchgate.netjeeng.net For both the H2O2/UV and O3/UV systems, the compound's decomposition was approximately 40% after 60 minutes and reached 80% after 180 minutes. jeeng.net These agents are considered to have weaker oxidative activity compared to the NaOCl/UV system, which results in the formation of fewer metabolites. icm.edu.plresearchgate.neticm.edu.pl

Identified by-products in the H2O2/UV system include 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol (B42007), and 2'-ethylhexyl 4-(methylamino)benzoate. bibliotekanauki.pl The O3/UV system generated even fewer products, with 4-(methylamino) benzoic acid and 2-ethylhexan-1-ol being identified. bibliotekanauki.pl

Formation of Halogenoorganic Products

A notable outcome of the degradation of this compound, particularly with sodium hypochlorite, is the formation of halogenoorganic products. bibliotekanauki.plicm.edu.plresearchgate.net This process typically involves the substitution of a hydrogen atom in the aromatic ring with a chlorine or bromine atom. bibliotekanauki.plresearchgate.net The rate of decomposition and the quantity of these halogenated by-products are also dependent on the pH of the system. bibliotekanauki.plresearchgate.net The formation of such by-products is a concern as they can potentially be more toxic than the original compound, leading to secondary water pollution. researchgate.netjeeng.neticm.edu.pl

| Condition | Degradation after 180 mins | Key By-products | Source |

|---|---|---|---|

| NaOCl / UV | ~90% | Halogenoorganic metabolites | jeeng.net |

| H₂O₂ / UV | ~80% | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate | bibliotekanauki.pljeeng.net |

| O₃ / UV | ~80% | 4-(methylamino) benzoic acid, 2-ethylhexan-1-ol | bibliotekanauki.pljeeng.net |

| UV only | Slowest degradation rate | Demethylated products | nih.govjeeng.net |

Biotic Degradation Processes and Metabolite Identification in Environmental Systems

The environmental fate of this compound is significantly influenced by biotic degradation processes, particularly within wastewater treatment facilities. These systems harbor complex microbial communities capable of transforming xenobiotic compounds.

Degradation in Activated Sludge Systems

Activated sludge processes in wastewater treatment plants play a crucial role in the removal of this compound from the aqueous phase. Due to its lipophilic nature, the compound has a tendency to accumulate in sludge. dntb.gov.ua The elimination of this compound from wastewater is primarily governed by adsorption onto the sludge, followed by biotic transformation. dntb.gov.ua

Studies have demonstrated that the efficiency of removal is dependent on the concentration of activated sludge and the duration of the process. An increase in the activated sludge dosage leads to a higher rate of accumulation of the UV filter in the sludge. dntb.gov.ua For instance, in a reactor with a 20% share of activated sludge, approximately 80% of the initial concentration of this compound was removed after 8 hours of treatment. researchgate.net In contrast, reactors with lower percentages of activated sludge (5% and 10%) exhibited a significantly smaller loss of the compound. researchgate.net After 32 hours, the concentration of this compound decreased by 20% in these lower-concentration reactors. researchgate.net

Table 1: Effect of Activated Sludge Concentration on the Degradation of this compound

| Activated Sludge Share | Treatment Time (hours) | Degradation (%) |

|---|---|---|

| 20% | 8 | 80 |

| 10% | 32 | 20 |

| 5% | 32 | 20 |

Identification of Biodegradation Products (e.g., Methyl-4-aminobenzoic acid (MPABA))

The biotic transformation of this compound in activated sludge leads to the formation of various degradation products. One of the identified metabolites is Methyl-4-aminobenzoic acid (MPABA). dntb.gov.ua The formation of MPABA indicates that a demethylation process occurs during the degradation of the parent compound in these systems. dntb.gov.uaresearchgate.net

In addition to MPABA, other transformation products have been identified in studies investigating the broader metabolism of this compound. In vitro studies using rat liver microsomes have identified two primary phase I metabolites: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). nih.gov These findings suggest that demethylation and ester hydrolysis are key initial steps in the biotransformation of this compound.

Stability Studies of this compound in Various Matrices

The stability of this compound is a critical factor in determining its environmental persistence and efficacy as a UV filter. Its stability is influenced by various factors, including temperature and exposure to light.

Thermal Stability Assessments

While specific quantitative data on the thermal decomposition profile of this compound is not extensively detailed in the provided search results, its boiling point is cited as 325 °C, suggesting a relatively high thermal stability under normal conditions. sigmaaldrich.comchemicalbook.com This property is essential for its application in cosmetic formulations, which may be subjected to various temperatures during production, storage, and use.

Photostability and Nonradiative Dynamics

The photostability of this compound is a complex process governed by its ability to dissipate absorbed UV energy through various photophysical pathways. Direct photolysis is a significant route for its transformation in sunlit surface waters. nih.gov Upon exposure to UVA and UVB radiation, the compound undergoes degradation, leading to the formation of several transformation products. nih.gov

The primary photochemical transformation pathways include dealkylation and hydroxylation/oxidation processes. nih.gov Femtosecond broadband time-resolved fluorescence and transient absorption studies have provided insights into the nonradiative dynamics of the molecule. These studies reveal a nearly solvent-independent intramolecular charge transfer (ICT) reaction that occurs on a sub-picosecond timescale. rsc.org The subsequent deactivation of the ICT state is highly dependent on the solvent's properties. rsc.org

In aprotic solvents, the ICT state decays through intersystem crossing (ISC), which can lead to the formation of potentially harmful triplet excited states. rsc.org Conversely, in protic solvents, the formation of solute-solvent hydrogen bonds opens an internal conversion (IC) channel, allowing for the rapid and efficient return of the molecule to its ground state. rsc.org This hydrogen-bonding-mediated internal conversion is a key mechanism for the benign dissipation of electronic excitation, thereby enhancing the photostability of the compound in certain microenvironments. rsc.org The efficiency of this photoprotective mechanism is influenced by the hydrogen-bonding capacity of the solvent. rsc.org

Table 2: Identified Photodegradation Products of this compound

| Transformation Process | Identified Products |

|---|---|

| Dealkylation | Loss of one or both methyl groups from the parent compound |

| Hydroxylation/Oxidation | Introduction of hydroxyl or carbonyl functionalities |

| Photocatalysis (simulated) | Nine additional transformation products |

Biochemical and Biological Interactions of 2 Ethylhexyl 4 Dimethylamino Benzoate

Absorption and Distribution Studies

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087), an organic UV filter, can be absorbed systemically after topical application, a process known as percutaneous absorption. nih.govresearchgate.net Studies indicate that the molecule can penetrate the skin to enter the bloodstream. researchgate.net The absorption process involves metabolic activity within the skin itself. In vitro tests using human and guinea pig skin have demonstrated that the compound is partially hydrolyzed by skin esterases. nih.gov One study found that human skin hydrolyzed approximately 37% of the 2-Ethylhexyl 4-(dimethylamino)benzoate that was transferred into an aqueous solution. nih.gov

The rate of absorption has been quantified in various models. In an in vitro percutaneous penetration test using an oil-in-water emulsion on human and guinea pig skin, the total absorption rate into the receiving chamber and the skin was 12.7 ± 2.5%. nih.gov For risk assessment purposes, a skin absorption value in humans has been estimated at 2.45%. nih.gov The systemic uptake of UV filters is a recognized phenomenon, with studies on other sunscreen agents showing detectable levels in plasma and urine after topical application. e-lactancia.org

Following systemic uptake, this compound and its metabolites are distributed to various tissues. Research in rabbits provides insight into the compound's distribution profile. After intravenous administration, the parent compound, this compound, is degraded very rapidly and could not be detected in blood samples taken just 5 minutes post-administration. scispace.com

Further investigation into tissue concentrations at 3 hours post-administration revealed that the parent compound and its metabolite, 4-methylaminobenzoic acid (MMP), were undetectable in most tissue samples. However, the primary metabolite, 4-(N,N-dimethylamino) benzoic acid (DMP), was found in the liver and kidneys at concentrations of approximately 1 mg/kg. scispace.com The relatively low residue levels of the metabolites in tissues at this time point suggest that single exposure does not lead to significant accumulation. scispace.com

Table 1: Tissue Distribution of this compound and its Metabolites in Rabbits (3 hours post-administration)

| Compound | Blood | Tissues (general) | Liver | Kidney |

| This compound (Parent) | Not Detected | Not Detected | Not Detected | Not Detected |

| 4-(N,N-dimethylamino) benzoic acid (DMP) | Not Detected | Not Detected | ~1 mg/kg | ~1 mg/kg |

| 4-methylaminobenzoic acid (MMP) | Not Detected | Not Detected | Not Detected | Not Detected |

| Data sourced from a study on the stereoselective metabolism of the compound in rabbits. scispace.com |

Metabolism and Biotransformation Pathways

The biotransformation of xenobiotics like this compound is a critical process that facilitates their elimination from the body. This typically occurs in two phases. Phase I reactions introduce or expose functional groups, slightly increasing the molecule's hydrophilicity, while Phase II reactions conjugate the molecule with polar endogenous compounds, greatly enhancing water solubility for excretion. nih.govd-nb.infouomus.edu.iq

The initial metabolic pathway for this compound is Phase I biotransformation, which has been studied in vitro using rat liver microsomes. nih.govresearchgate.netd-nb.info The primary metabolic step is the cleavage of the 2-ethylhexyl ester group, leading to the formation of N,N-dimethyl-p-aminobenzoic acid (DMP). nih.gov This metabolite can then undergo further demethylation to form N-monomethyl-p-aminobenzoic acid (MMP). nih.govresearchgate.netd-nb.info Studies have confirmed that MMP can be formed from the demethylation of either the parent compound or DMP. nih.gov

In one in vitro study, approximately 60% of the initial amount of this compound was metabolized during the Phase I experiments. nih.gov Of the metabolized portion, the formation of DMP accounted for about 45%, while MMP formation accounted for about 15%. nih.gov This indicates that the hydrolysis to DMP is the main Phase I pathway. nih.govscispace.com

Table 2: In Vitro Phase I Metabolism of this compound

| Process | Percentage | Metabolite Formed |

| Total Metabolism | ~60% | N/A |

| Formation of DMP | ~45% (of metabolized portion) | N,N-dimethyl-p-aminobenzoic acid |

| Formation of MMP | ~15% (of metabolized portion) | N-monomethyl-p-aminobenzoic acid |

| Data sourced from an in vitro study using rat liver microsomes. nih.gov |

Phase II metabolism typically involves conjugation reactions that render metabolites more water-soluble for excretion. d-nb.infouomus.edu.iq The primary Phase II pathways investigated for this compound and its metabolites are glucuronidation and acetylation. nih.govresearchgate.netd-nb.info Glucuronidation, a major metabolic route for many compounds, involves the attachment of glucuronic acid, which greatly increases water solubility. uomus.edu.iq Acetylation is another Phase II reaction that serves mainly to terminate pharmacological activity. uomus.edu.iq

However, in vitro studies conducted with both human and rat liver microsomes (for glucuronidation) and rat liver cytosol (for acetylation) did not detect any glucuronidated or acetylated conjugates of this compound or its Phase I metabolites. nih.govd-nb.info Based on these in vitro results, the biotransformation of this compound appears to be limited to Phase I metabolism. nih.govd-nb.info It has been noted, however, that the low levels of DMP and MMP found in urine and feces in rabbit studies could potentially be attributed to the existence of other Phase II biotransformation pathways not covered in the in vitro experiments. scispace.com

This compound is a chiral compound, existing as different stereoisomers (enantiomers). Studies have shown that its metabolism is enantioselective. scispace.com In vitro research using plasma and liver microsomes demonstrated that the degradation of the parent compound to DMP occurs rapidly, with a half-life of less than 20 minutes in plasma and less than 5 minutes in liver microsomes. scispace.com This degradation process was found to be enantioselective, showing a preference for the (+)-form of the molecule. scispace.com

Role of Metabolic Enzymes (e.g., Cytochrome P450, Esterases, Glutathione-S-transferases)

The biotransformation of xenobiotics like this compound, also known as Padimate O, is primarily facilitated by metabolic enzymes. Generally, drugs and other foreign compounds are first metabolized through oxidation, a process typically mediated by Cytochrome P450 (CYP450) enzymes. nih.gov These enzymes play a crucial role in the detoxification of a wide range of substances by catalyzing their oxidation. pharmacompass.com

Phase I metabolism can also involve the cleavage of the parent compound through the action of enzymes such as esterases. nih.gov Given the ester structure of this compound, esterases are implicated in its hydrolysis. Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions. These reactions, facilitated by enzymes like Glutathione-S-transferases (GSTs), conjugate the metabolites with endogenous molecules, such as glutathione, to increase their water solubility and facilitate their excretion. nih.govpharmacompass.com While the specific isoforms of CYP450, esterases, or GSTs involved in the metabolism of this compound are not fully elucidated in the provided literature, the involvement of these enzyme families is a fundamental principle of xenobiotic metabolism. nih.govnih.govnih.gov

Metabolic Fate in Different Biological Models (e.g., rat liver microsomes, human liver microsomes, rabbit plasma)

The metabolic fate of this compound has been investigated in various in vitro biological models, revealing key aspects of its biotransformation.

In studies using rat liver microsomes , this compound undergoes Phase I metabolism. nih.govekb.eg Two primary metabolites have been identified: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). nih.govekb.eg These metabolites are formed through the cleavage of the 2-ethylhexyl group from the parent compound. nih.gov Further investigation indicated that MMP can be formed through the demethylation of either the parent compound or DMP. nih.gov In these experiments, approximately 60% of the initial amount of this compound was metabolized, with about 45% being converted to DMP and 15% to MMP. ekb.eg

The Phase II metabolism was studied using both human and rat liver microsomes to assess glucuronidation. nih.govekb.eg Despite conducting experiments with both models, no glucuronide conjugates of this compound were detected. nih.govekb.eg Similarly, acetylation, another Phase II reaction, was investigated using rat liver cytosol, but no acetylated metabolites were found. nih.gov These findings suggest that the biotransformation of this compound is primarily limited to Phase I metabolism in these models. nih.govekb.eg

There is no specific information available in the provided search results regarding the metabolic fate of this compound in rabbit plasma .

| Biological Model | Metabolic Phase | Metabolites Identified | Findings |

|---|---|---|---|

| Rat Liver Microsomes | Phase I | N,N-dimethyl-p-aminobenzoic acid (DMP), N-monomethyl-p-aminobenzoic acid (MMP) | ~60% of the parent compound was metabolized, yielding DMP (~45%) and MMP (~15%). ekb.eg |

| Rat Liver Microsomes | Phase II (Glucuronidation) | None Detected | No glucuronide conjugates were formed. nih.govekb.eg |

| Human Liver Microsomes | Phase II (Glucuronidation) | None Detected | No glucuronide conjugates were formed. nih.govekb.eg |

| Rat Liver Cytosol | Phase II (Acetylation) | None Detected | No acetylated metabolites were found. nih.gov |

Mechanisms of Action at Cellular and Molecular Levels

DNA Damage Induction (e.g., non-ligatable strand breaks, mutagenicity)

This compound has been shown to interact with DNA, leading to damage. In vitro studies have demonstrated that the compound can induce non-ligatable strand breaks in DNA. researchgate.net Furthermore, it has exhibited mutagenic effects in yeast during in vivo studies. researchgate.net Some observations also suggest a potential role for this compound, in combination with solar UV radiation, in selectively damaging DNA. nih.gov This potential for DNA damage is a significant aspect of its molecular mechanism of action.

Effects on Cellular Processes (e.g., cell growth inhibition, DNA synthesis, cell cycle arrest)

While direct studies on the effects of this compound on cellular processes such as cell growth and the cell cycle are not detailed in the available literature, research on structurally related compounds provides some insights into potential mechanisms.

For instance, Bis(2-ethylhexyl) phthalate (BEHP), which also contains the 2-ethylhexyl moiety, has been shown to have an anti-proliferative effect on human erythroleukemic K562 cells. ecetoc.org Flow cytometry analysis revealed that BEHP was effective in arresting the cell cycle at the sub G0/G1 phase. ecetoc.org Similarly, studies on other benzoate (B1203000) compounds, like potassium benzoate, have demonstrated an ability to induce cell cycle arrest, typically at the G2/M phase, in liver cancer cells. This cell cycle inhibition is often linked to the upregulation of tumor suppressor genes like p53. These findings in related compounds suggest that a potential mechanism of action for this compound could involve the disruption of the cell cycle and inhibition of cell growth, although specific research on this compound is required for confirmation.

Singlet Oxygen Generation and Free Radical Formation

As a UV-filtering agent, this compound interacts with UV radiation, which can lead to the formation of reactive species. The absorption of UV light can cause a molecule to enter a photo-excited state. This energy can then be transferred to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen. Singlet oxygen is a potent reactive oxygen species (ROS) responsible for much of the skin damage caused by solar radiation.

Additionally, the degradation of this compound can proceed through a radical mechanism, particularly under the influence of UV light. This process can involve one-electron oxidation and hydrogen atom abstraction from the methyl groups attached to the amino nitrogen, leading to the formation of free radicals. The generation of singlet oxygen and other free radicals is a critical aspect of the compound's photochemical behavior and its potential to cause photodamage.

Interaction with Keratinocytes and Epidermal Diffusion

This compound is known to be absorbed through the skin. nih.gov The process of percutaneous absorption involves the movement of the chemical from the outer surface of the skin into the systemic circulation. The primary barrier to this process is the outermost layer of the epidermis, the stratum corneum. For a substance to be absorbed, it must first diffuse into and then through the stratum corneum. From there, it moves through the viable epidermis towards the capillary network in the dermis.

Studies have confirmed that this compound penetrates human skin. researchgate.net While the specific molecular interactions with keratinocytes, the primary cells of the epidermis, are not detailed in the provided literature, its ability to pass through the epidermal layers indicates a significant interaction with this cellular environment. The efficiency of this epidermal diffusion contributes to its systemic absorption. nih.gov

Toxicological and Ecotoxicological Research

Research into the toxicological profile of this compound, also known as Ethylhexyl dimethyl PABA or Padimate O, has identified specific target organs following repeated systemic exposure in animal models. d-nb.info High-dose oral administration studies in rats have demonstrated toxic effects on the testis, epididymis, spleen, and liver. d-nb.infonih.gov

One of the notable findings from a four-week oral toxicity study in rats was the induction of spleen pigmentation. d-nb.infonih.gov In the same study, male rats in the highest dose group exhibited effects on reproductive organs, including softened and reduced-sized testes. d-nb.info Following a four-week recovery period, most effects appeared to be reversible, with the exception of marked epididymal hypospermia (low sperm count in the epididymis) in the high-dose group. nih.gov

In aquatic species, the liver and kidneys have been identified as primary organs for the accumulation of this compound. nih.gov A study on crucian carp (B13450389) (Carassius carassius) found that dietary exposure to this compound led to a significant increase in the activities of metabolic enzymes in the liver, specifically cytochrome P450 (CYP) 1A, CYP3A, and glutathione S-transferase. nih.gov

Table 1: Summary of Observed Organ-Specific Toxicities

| Species | Organ | Observed Effect | Reference |

|---|---|---|---|

| Rat | Spleen | Pigmentation | d-nb.infonih.gov |

| Rat | Testis | Softening, reduced size | d-nb.info |

| Rat | Epididymis | Marked hypospermia | nih.gov |

| Crucian Carp | Liver | Main organ of accumulation; induction of metabolic enzymes (CYP1A, CYP3A, GST) | nih.gov |

| Crucian Carp | Kidneys | Main organ of accumulation | nih.gov |

The assessment of reproductive and developmental toxicity for this compound has yielded specific findings, particularly concerning male reproductive parameters. High-dose feeding studies in rats resulted in marked epididymal hypospermia, indicating a detrimental effect on sperm concentration in the epididymis. nih.gov Despite this, some risk assessment summaries have concluded that the compound does not present significant reproductive toxicity under typical exposure scenarios. d-nb.infonih.gov

Broader research into the effects of UV filters as a chemical class suggests potential for reproductive system impacts. mdpi.com For instance, early-life exposure to certain UV filters has been associated with alterations in prostate gland development in animal models. mdpi.com However, specific studies focusing solely on the teratogenic (developmental malformations) effects of this compound have not indicated such outcomes. cend.dk

Standard genotoxicity studies conducted in the absence of light have generally not indicated mutagenic activity for this compound. d-nb.infonih.gov However, a critical aspect of its toxicological profile is its photogenotoxicity. Research has demonstrated that the compound can become genotoxic upon activation by ultraviolet (UV) radiation. nih.gov

When exposed to light, particularly sunlight, this compound can be activated to a state where it can directly damage DNA. nih.gov This sunlight-mediated mutagenicity was demonstrated in yeast as early as 1993. mdpi.com The primary mechanism of toxicity for this compound is proposed to be DNA damage caused by the light-modified molecule. d-nb.infonih.gov This suggests a potential for the compound, in combination with solar UV radiation, to selectively damage genetic material. nih.gov

Despite its potential for photogenotoxicity, studies on phototoxicity and skin sensitization have not shown significant cause for concern. nih.govnih.gov Phototoxicity refers to a light-induced skin irritation, while sensitization is an allergic response upon re-exposure. Based on animal and limited human studies, this compound is not considered irritating, sensitizing, or photosensitizing. nih.gov

Human patch tests have been conducted to evaluate these effects. In one study, a mixture containing 7% of the compound was applied to the skin of human subjects, who were then exposed to both UVA and UVB radiation; no phototoxic reactions were observed. nih.gov A separate study using a 4% emulsion of this compound also reported no phototoxicity in human subjects. nih.gov

The potential for this compound to act as an endocrine disruptor has been a subject of investigation, with some conflicting findings in the scientific literature. Several UV filters are suspected of having some level of endocrine activity. mdpi.com Reports have been published suggesting that this compound may possess anti-androgenic and estrogenic activities. nih.gov

Conversely, other research has indicated a lack of endocrine-disrupting effects. A study using murine (mouse) models reported that this compound did not exhibit endocrine-disrupting activity. mdpi.com This discrepancy highlights the complexity of assessing endocrine effects and indicates that further research may be needed to fully characterize the compound's potential to interfere with hormonal systems.

Ecotoxicological research has focused on the potential for this compound to bioaccumulate and biomagnify in aquatic food webs. nih.gov A key study investigated its transfer from sediment to midge larvae (Chironomus riparius) and subsequently to crucian carp (Carassius carassius) that consumed the larvae. nih.gov

Table 2: Bioaccumulation and Biomagnification Data

| Parameter | Organism | Value | Finding | Reference |

|---|---|---|---|---|

| Biota-Sediment Accumulation Factor (BSAF) | Midge Larvae (Chironomus riparius) | 0.10 - 0.54 | Accumulation from sediment | nih.gov |

| Biomagnification Factor (BMF) | Crucian Carp (Carassius carassius) - Liver | 8.97 - 11.0 | Significant biomagnification | nih.gov |

| Biomagnification Factor (BMF) | Crucian Carp (Carassius carassius) - Kidneys | 6.44 - 10.8 | Significant biomagnification | nih.gov |

| Overall Biomagnification Factor (BMF) | Crucian Carp (Carassius carassius) - Tissues | 3 - 11 | Risk of biomagnification in aquatic food webs | nih.gov |

Effects on Aquatic Organisms (e.g., midge larvae, crucian carp)

The widespread use of this compound, also known as Padimate O, in sunscreen and cosmetic products has led to its detection in various aquatic environments, including rivers, lakes, and sediments. Consequently, its potential impact on aquatic life has become a subject of scientific investigation. Studies have focused on its bioaccumulation, biomagnification, and direct toxic effects on organisms such as midge larvae (Chironomus riparius) and crucian carp (Carassius carassius).

Research has demonstrated that midge larvae can absorb this compound from contaminated sediment. In one study, the compound reached a steady state in the larvae within 10 days of exposure. The biota-sediment accumulation factors (BSAFs), which indicate the extent of accumulation from sediment into the organism, were found to be inversely proportional to the exposure concentrations, ranging from 0.10 to 0.54.

When these contaminated midge larvae were used as a food source for crucian carp, this compound was observed to transfer up the food chain, a process known as biomagnification. Over a 28-day feeding exposure, the levels of the compound in the fish tissues increased in a manner dependent on both time and concentration. The highest concentrations were found in the liver and kidneys, with biomagnification factors (BMFs) ranging from 8.97 to 11.0 in the liver and 6.44 to 10.8 in the kidneys. nih.gov

Beyond accumulation, exposure to this compound has been shown to elicit physiological responses in fish. Specifically, it has been found to significantly increase the activities of certain metabolic enzymes in the liver of crucian carp. These include cytochrome P450 (CYP) 1A, CYP3A, and glutathione S-transferase (GST). nih.gov The induction of these enzymes suggests that the fish are actively metabolizing the compound, which could be a detoxification response. However, alterations in these enzyme activities can also indicate exposure to xenobiotics and potential for biological disruption. nih.gov

| Organism | Exposure Route | Parameter | Value | Key Finding |

|---|---|---|---|---|

| Midge Larvae (Chironomus riparius) | Sediment Exposure (10 days) | Biota-Sediment Accumulation Factor (BSAF) | 0.10 - 0.54 | Accumulates from sediment, with BSAF inversely proportional to exposure concentration. nih.gov |

| Crucian Carp (Carassius carassius) | Dietary Exposure (28 days) | Biomagnification Factor (BMF) - Liver | 8.97 - 11.0 | Significant biomagnification observed in the liver. nih.gov |

| Crucian Carp (Carassius carassius) | Dietary Exposure (28 days) | Biomagnification Factor (BMF) - Kidneys | 6.44 - 10.8 | Significant biomagnification observed in the kidneys. nih.gov |

| Crucian Carp (Carassius carassius) | Dietary Exposure | Enzyme Activity | Increased CYP1A, CYP3A, and GST | Induces metabolic enzyme activity in the liver, indicating a biological response to exposure. nih.gov |

Cytotoxicity Studies of this compound and its Metabolites

The metabolism of this compound has been investigated to understand its biotransformation in biological systems. In vitro studies using rat liver microsomes have identified the primary phase I metabolites. These studies show that the compound undergoes cleavage of the 2-ethylhexyl group, leading to the formation of N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). researchgate.netresearchgate.net Further investigations into phase II metabolism, specifically acetylation and glucuronidation, did not detect any conjugated products of this compound, suggesting that it primarily undergoes phase I metabolism. researchgate.netresearchgate.net

Potential Contribution to Sun-Induced Cancer

The role of this compound in relation to sun-induced cancer is complex and presents a dual nature. On one hand, as a UVB-absorbing agent, it is designed to prevent direct DNA damage from sunlight, which is a primary cause of skin cancer. caymanchem.com However, a body of research indicates that when the molecule absorbs ultraviolet radiation, it enters an excited state. In this state, it can generate reactive species that may lead to indirect DNA damage. caymanchem.com

Studies have shown that upon illumination with simulated sunlight, this compound can inflict non-ligatable strand breaks on DNA in vitro. nih.gov This type of damage is distinct from the direct photodamage, such as the formation of cyclobutane pyrimidine dimers, that sunscreens are designed to prevent. nih.gov Research involving human keratinocytes demonstrated that while a sunscreen containing Padimate O reduced direct DNA damage, its presence in contact with the cells led to a substantial increase in indirect damage in the form of strand breaks. nih.gov It has been estimated that the application of a sunscreen containing this compound could significantly increase such strand breaks in epidermal cells upon sun exposure. nih.gov

Furthermore, an in vitro study conducted on yeast demonstrated that this compound becomes mutagenic upon exposure to sunlight. caymanchem.com The photobiological properties of this compound have been compared to those of Michler's ketone, which is considered a photocarcinogen in animal models, suggesting a potential for similar activity. caymanchem.com

Despite these findings, this compound is not classified as a carcinogen by major regulatory and research agencies, including the International Agency for Research on Cancer (IARC), the US National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA). caymanchem.com Some studies have reported no evidence of photomutagenicity in certain assay systems.

Another area of concern is the potential for the formation of carcinogenic compounds from this compound. Research has shown that under the influence of UV light and in the presence of disinfectants, the compound can undergo demethylation to produce formaldehyde (B43269), a known human carcinogen. Additionally, the nitrosamine 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate has been identified as a potential contaminant in products containing this compound, particularly in formulations containing nitrite-releasing preservatives.

| Finding | Description | Reference |

|---|---|---|

| Indirect DNA Damage | Upon photoexcitation, can cause non-ligatable strand breaks in DNA. nih.gov | nih.gov |

| Sunlight-Induced Mutagenicity | Shown to be mutagenic to yeast in the presence of sunlight. caymanchem.com | caymanchem.com |

| Regulatory Classification | Not classified as a carcinogen by IARC, NTP, or OSHA. caymanchem.com | caymanchem.com |

| Formation of Formaldehyde | Can undergo demethylation to produce formaldehyde under UV light. | |

| Nitrosamine Contamination | Potential for the presence of the carcinogenic nitrosamine, 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate. |

Analytical Methodologies for 2 Ethylhexyl 4 Dimethylamino Benzoate and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating the parent compound from its metabolites and from complex biological or environmental matrices. Mass spectrometry is typically coupled with these techniques for definitive identification and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) and its metabolites, derivatization is often required to increase their volatility and thermal stability.

Research Findings: In a pivotal in vitro study on the biotransformation of 2-Ethylhexyl 4-(dimethylamino)benzoate (referred to as EDP or ODPABA), GC-MS was successfully used to identify phase I metabolites. nih.gov The study, conducted with rat liver microsomes, identified two key metabolites: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). nih.gov Sample preparation involved solid-phase extraction (SPE) followed by a silylation step to derivatize the acidic moiety of the metabolites, making them suitable for GC analysis. nih.gov Identification was confirmed by comparing the retention times and mass spectral data of the silylated products with reference standards. nih.gov

GC-MS has also been employed in degradation studies. One such study investigated the formation of by-products from the demethylation of the parent compound in the presence of UV light and oxidizing agents like NaOCl and H₂O₂. researchgate.net GC-MS was used for the qualitative analysis of the reaction mixtures to identify the degradation products. researchgate.net Another study used a microporous membrane liquid-liquid extraction method to extract the parent compound from urine and wine samples before GC-MS analysis, achieving quantification limits of 1 µg L⁻¹ in urine. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Application | Identification of in vitro Phase I metabolites. | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) of incubated microsome samples. | nih.gov |

| Derivatization | Silylation of analytes to increase volatility. | nih.gov |

| Identified Metabolites | N,N-dimethyl-p-aminobenzoic acid (DMP), N-monomethyl-p-aminobenzoic acid (MMP). | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-HRMS) for Parent Compound and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (HPLC-HRMS) are powerful tools for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making them highly suitable for the parent compound and its metabolites without the need for derivatization.

Research Findings: LC-MS has been extensively used to investigate the metabolism of this compound. A validated method for the determination of the parent compound and its two phase I metabolites (DMP and MMP) in human urine was developed using solid-phase extraction prior to LC-MS analysis. nih.gov This method demonstrated good repeatability, with relative standard deviations (RSD) in the range of 3.4–7.4%, and achieved low limits of detection in the ng mL⁻¹ range. nih.gov

Another study developed a sensitive analytical method based on online SPE-LC-MS/MS to determine the parent compound and its metabolites in human semen. researchgate.net This method was fully validated and used a standard addition calibration to correct for matrix effects, with on-column detection limits between 0.2 and 0.6 ng. researchgate.net The repeatability of this method was also high, with RSDs in the range of 4.6-9.4%. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC, provides highly accurate mass measurements, enabling the identification of unknown metabolites and offering enhanced selectivity in complex matrices. This technique allows for the determination of the exact molecular masses of analytes, facilitating both immediate and retrospective screening for drugs and their metabolites.

| Analyte | Linear Range (ng mL⁻¹) | Limit of Detection (LOD) (ng mL⁻¹) | Repeatability (RSD, %) | Reference |

|---|---|---|---|---|

| MMP | 10–1000 | 3 | 7.4 | nih.gov |

| DMP | 10–1000 | 3 | 5.2 | nih.gov |

| Parent Compound (EDP) | 10–1000 | 3 | 3.4 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The 2-ethylhexyl moiety of the compound contains a chiral center, meaning the compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary technique for separating such stereoisomers. This separation is important as enantiomers can exhibit different biological activities and metabolic fates.

Research Findings: While specific studies detailing the enantiomeric separation of this compound were not prominently found in the reviewed literature, the principles of chiral HPLC are well-established for resolving racemic mixtures of pharmaceutical and other biologically active compounds. taylorfrancis.comnih.govresearchgate.net The direct approach involves using a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and subsequent separation. lcms.czresearchgate.net The development of such a method would involve screening various CSPs (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and optimizing the mobile phase composition to achieve adequate resolution between the enantiomeric peaks. researchgate.netlcms.cz

Spectroscopic Methods

Spectroscopic methods are used for both quantification and structural characterization of this compound and its related products.

UV-VIS Spectrophotometry for Quantification (e.g., formaldehyde)

UV-Visible (UV-VIS) spectrophotometry is a widely used, accessible technique for quantitative analysis. While less specific than mass spectrometry, it is effective when used for analytes that can be derivatized to produce a unique chromophore.

Research Findings: A study on the environmental fate of this compound investigated its demethylation in the presence of UV light and reactive oxygen and chlorine species. researchgate.net In this research, UV-VIS spectrophotometry was employed to quantify the amount of formaldehyde (B43269) formed as a degradation by-product. researchgate.net To achieve this, formaldehyde in the reaction mixture was derivatized, and its concentration was then determined by measuring the absorbance at a specific wavelength. researchgate.net This approach provides a quantitative measure of the extent of the demethylation reaction under various oxidative conditions. researchgate.net

Infrared Spectrophotometry

Infrared (IR) spectrophotometry, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum or "fingerprint" of the compound can be obtained.

Nuclear Magnetic Resonance Spectrometry

Nuclear Magnetic Resonance (NMR) spectrometry is a powerful analytical technique used for the structural elucidation of chemical compounds. In the context of this compound, NMR is employed to confirm the molecular structure of the compound and its related substances, such as potential contaminants or derivatives. For instance, the structure of the N-nitrosamine contaminant, 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate (B1203000), which can be found in products containing this compound, was determined using methods including NMR spectrometry, alongside infrared spectrophotometry and mass spectrometry. nih.gov

The analysis of this compound itself by 13C NMR provides characteristic chemical shifts that correspond to the different carbon atoms within the molecule, confirming its identity and purity. chemicalbook.com The distinct signals in the NMR spectrum are indicative of the aromatic ring, the ester group, the ethylhexyl chain, and the dimethylamino group, providing a structural fingerprint of the molecule. chemicalbook.com

Sample Preparation Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov A sensitive method for the determination of this compound (referred to as EDP in some studies) and its phase I metabolites, N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP), in human urine has been developed utilizing SPE. nih.govresearchgate.net

The typical SPE procedure involves the following steps:

Sample Acidification : Urine samples are acidified, for example with formic acid to a pH of 3, before being loaded onto the SPE cartridge. nih.gov The pH can influence the extraction efficiency, with lower pH values generally showing better response for the more polar metabolites. nih.gov

Cartridge Conditioning : The SPE cartridges are conditioned sequentially with a solvent like methanol (B129727) (MeOH) and water. nih.gov

Sample Loading : The acidified sample is loaded onto the conditioned cartridge at a controlled flow rate. nih.gov

Washing : The cartridge is washed with water to remove interfering hydrophilic substances. nih.gov

Drying : The cartridge is dried under vacuum to remove residual water. nih.gov

Elution : The target analytes are eluted from the cartridge using a mixture of solvents, such as dichloromethane (B109758) and methanol (DCM:MeOH). nih.gov The eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent like acetonitrile (B52724) (ACN) for analysis. nih.gov

This SPE methodology has proven to be highly efficient for extracting the lipophilic parent compound and its more hydrophilic metabolites from urine. nih.gov

Membrane-assisted liquid-liquid extraction (MALLE) offers an alternative sample preparation technique for extracting this compound from biological and other liquid samples. researchgate.net A method using a flow-cell for micro-porous membrane liquid-liquid extraction has been successfully applied to extract the compound from the urine of individuals who have used sunscreen products. researchgate.net

In this technique, a porous hydrophobic membrane separates the aqueous sample (donor solution) from an organic solvent (acceptor solution). researchgate.net The target analyte partitions from the donor solution, diffuses through the organic solvent held within the membrane pores, and is collected in the acceptor solution. researchgate.net For the analysis of this compound, a system was designed to extract the analyte from 7.9 mL of urine into 200 µL of decane. researchgate.net This acceptor solution can then be directly analyzed by gas chromatography-mass spectrometry (GC-MS) without further derivatization. researchgate.net The efficiency of this extraction is influenced by several factors, including the choice of organic solvent, extraction time, pH, and the flow rate of the donor solution. researchgate.net

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure reliable and accurate quantification of this compound and its metabolites. Key performance characteristics are linearity, sensitivity, precision, and the limits of detection (LOD) and quantification (LOQ).

For an SPE-LC-MS method developed to analyze the parent compound and its metabolites in human urine, the method was fully validated and demonstrated good repeatability, with a relative standard deviation (RSD) in the range of 3.4–7.4%. nih.govnih.gov The limits of detection for all quantified analytes were in the low ng/mL range. nih.govnih.govresearchgate.net

A method employing membrane-assisted liquid-liquid extraction coupled with GC-MS was also evaluated for these parameters. researchgate.net The limits of quantification (LOQ) were determined to be 1 µg L⁻¹ for urine and 3 µg L⁻¹ for wine samples. The precision of this method was assessed through within- and between-day relative standard deviations, which were found to be lower than 12% and 20%, respectively. researchgate.net

The following table summarizes the performance characteristics from a validated analytical method for this compound and its metabolites.

| Parameter | Analyte | Value | Matrix | Analytical Technique | Source |

|---|---|---|---|---|---|

| Repeatability (RSD) | EDP, DMP, MMP | 3.4 - 7.4% | Human Urine | SPE-LC-MS | nih.govnih.gov |

| Limit of Detection (LOD) | EDP, DMP, MMP | Low ng/mL range | Human Urine | SPE-LC-MS | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | EDB | 1 µg/L | Urine | MALLE-GC-MS | researchgate.net |

| Within-day Precision (RSD) | EDB | <12% | Urine/Wine | MALLE-GC-MS | researchgate.net |

| Between-day Precision (RSD) | EDB | <20% | Urine/Wine | MALLE-GC-MS | researchgate.net |

Recovery studies are performed to evaluate the efficiency of an extraction method by determining the percentage of the analyte that is successfully recovered from the sample matrix.

In an SPE-GC-MS study focused on the in vitro metabolism of this compound, the extraction yields for the parent compound and its metabolite, N,N-dimethyl-p-aminobenzoic acid (DMP), were determined to be approximately 80% and 60%, respectively. nih.gov

In a different context, recovery studies were conducted for an analytical method developed to determine the contaminant 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate in commercial sunscreen products. nih.gov When samples of suntan lotion, cream, and gel were spiked with this nitrosamine, the average recovery was 83%. nih.gov

| Analyte | Extraction Method | Matrix | Average Recovery (%) | Source |

|---|---|---|---|---|

| This compound | SPE | In vitro microsomal incubation | ~80% | nih.gov |

| N,N-dimethyl-p-aminobenzoic acid (DMP) | SPE | In vitro microsomal incubation | ~60% | nih.gov |

| 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate | Column Chromatography | Suntan lotion, cream, gel | 83% | nih.gov |

Environmental Fate and Occurrence of 2 Ethylhexyl 4 Dimethylamino Benzoate

Environmental Pathways and Transport

The primary routes for 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) to enter the environment are through wastewater treatment plants (WWTPs) and direct release into water bodies during recreational activities like swimming. icm.edu.plresearchgate.net As a component of many cosmetic products, it is washed off the skin and enters the sewage system. researchgate.net

Once in the aquatic environment, its transport is influenced by several factors. Due to its chemical properties, the compound has a tendency to attach to solid particles, a process known as sorption. This leads to its accumulation in sediments. researchgate.net The compound can also be broken down by microorganisms, a process called biodegradation. Studies have shown it is "readily biodegradable" and can undergo significant biodegradation in both aerobic and anaerobic marine sediments. researchgate.netmdpi.com Furthermore, as a UV-absorbing compound, it is susceptible to degradation by sunlight in surface waters, a process known as photodegradation. nih.gov

Presence in Aquatic Ecosystems (e.g., surface waters, sediments)

Monitoring studies have confirmed the presence of 2-Ethylhexyl 4-(dimethylamino)benzoate in various aquatic environments globally. Its detection is frequent, though concentrations can vary based on location and season.

In European surface waters, such as German lakes that experience significant recreational use, concentrations have been measured in the range of <0.2 to 5 ng/L. icm.edu.pl A study of rivers and lakes in Nanjing, China, detected the compound in 100% of water samples, with concentrations ranging from 3 to 104 ng/L. nih.gov

Due to its tendency to sorb to particulate matter, the compound is also commonly found in sediments. In the sediments of Mediterranean transitional and coastal zones, it has been detected at concentrations up to 17 ng/g dry weight (d.w.). icm.edu.pl In the heavily trafficked Victoria Harbour in Hong Kong, a sediment concentration of 150 µg/kg (or 150 ng/g) has been reported. nih.gov

Reported Concentrations in Aquatic Ecosystems

| Location | Matrix | Concentration Range | Reference |

|---|---|---|---|

| German Lakes | Surface Water | <0.2 - 5 ng/L | icm.edu.pl |

| Nanjing, China (Rivers/Lakes) | Surface Water | 3 - 104 ng/L | nih.gov |

| Mediterranean Coast | Sediment | <LOD - 17 ng/g d.w. | icm.edu.pl |

| Victoria Harbour, Hong Kong | Sediment | 150 ng/g | nih.gov |

Concentrations in Wastewater and Sludge

Wastewater treatment plants are a critical nexus for the environmental journey of this compound. The compound's lipophilic (fat-loving) nature means that during wastewater treatment, it preferentially adsorbs to the solid organic materials, resulting in its accumulation in sewage sludge. nih.gov This process is the main mechanism for its removal from the liquid wastewater stream. nih.gov

The concentration of UV filters in wastewater often shows seasonal variation, with higher levels typically observed in summer months due to increased sunscreen use. researchgate.netnih.gov In one study, samples of raw wastewater and sludge collected during the winter did not have detectable levels of the compound. researchgate.net Another analysis of sludge from a domestic wastewater treatment plant found concentrations of this compound to be below the limit of quantification. nih.gov

While specific data for this compound is limited, studies on other UV filters show their presence in wastewater in the µg/L range and in sludge at concentrations from µg/kg to mg/kg. mdpi.comnih.gov The accumulation in sludge is significant, as the disposal or use of this sludge (e.g., as agricultural fertilizer) can create a pathway for the contaminant to enter terrestrial environments. nih.gov

Bioaccumulation in Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov this compound has a high octanol-water partition coefficient (log Kow), a key indicator suggesting a potential to bioaccumulate in the fatty tissues of organisms. mdpi.com

However, its tendency to be readily biodegradable and undergo metabolism can counteract this potential. mdpi.com For instance, one study found that the compound was rapidly metabolized in rabbits.

In aquatic life, studies have shown it can be taken up from contaminated sediment. An investigation into midge larvae (Chironomus riparius) exposed to sediment containing the compound found biota-sediment accumulation factors (BSAFs) ranging from 0.10 to 0.54. When crucian carp (B13450389) (Carassius carassius) were fed these larvae, the compound accumulated in the fish, with the liver and kidneys being the primary organs of accumulation. nih.gov There is also evidence of bioaccumulation in humans, as metabolites of the compound were found in semen samples from volunteers after repeated application of a sunscreen product.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants up the food chain, and biomagnification occurs when the concentration of that contaminant increases at successively higher levels in the food web. A substance is considered to have a risk of biomagnification if its biomagnification factor (BMF) is greater than one.

A key study demonstrated the trophic transfer of this compound from midge larvae to crucian carp. nih.gov The research calculated BMFs for different tissues in the fish, which ranged from 8.97 to 11.0 for the liver and 6.44 to 10.8 for the kidneys. As these values are significantly greater than 1, the results indicate that this compound poses a risk for biomagnification in aquatic food webs. nih.gov

Biomagnification Factors (BMF) in Crucian Carp

| Tissue | BMF Range | Indication | Reference |

|---|---|---|---|

| Liver | 8.97 - 11.0 | Risk of Biomagnification | nih.gov |

| Kidneys | 6.44 - 10.8 | Risk of Biomagnification | nih.gov |

Contribution to Environmental Pollution from Personal Care Products

The presence of this compound in the environment is directly linked to its use as an active ingredient in a wide array of personal care products. nih.govnih.gov It is authorized for use in cosmetic products, such as sunscreens, creams, and lotions, at concentrations up to 8% in Europe and the United States, and up to 10% in Japan. nih.gov

The global and extensive use of these products results in a continuous and widespread release of this UV filter into aquatic ecosystems. nih.govresearchgate.net This release occurs both indirectly, as products are washed off and enter wastewater systems, and directly, when users swim in lakes, rivers, and oceans, causing the sunscreen to wash off into the water. icm.edu.plresearchgate.net Therefore, consumer use of personal care products is the foundational source of the environmental burden of this compound.

Regulatory Science and Risk Assessment of 2 Ethylhexyl 4 Dimethylamino Benzoate

International and National Regulatory Frameworks